molecular formula C6H12ClNO2 B1281401 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride CAS No. 938058-08-3

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride

Cat. No.: B1281401
CAS No.: 938058-08-3
M. Wt: 165.62 g/mol
InChI Key: VQQHSQUJNCJSCW-UHFFFAOYSA-N
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Description

Discovery and Isolation from Micromonospora miyakonensis

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride (CAS: 1523541-83-4) was first isolated in 1981 from the fermentation broth of Micromonospora miyakonensis strain PA-4046, a novel actinomycete species discovered in Miyako Island, Okinawa, Japan. The compound emerged during a screening program targeting antimicrobial agents active against Escherichia coli on synthetic media. Initial isolation involved solvent extraction (methanol) followed by ion-exchange chromatography and crystallization, yielding a white crystalline powder.

Key characteristics of the discovery include:

  • Antimicrobial activity : Exhibited selective inhibition of E. coli growth on Davis minimal medium (MIC: 12.5 μg/mL) but not on nutrient-rich media.
  • Structural novelty : Represented the first cyclopropane-containing amino acid isolated from Micromonospora species.

Table 1: Isolation Parameters

Parameter Detail Source
Source organism Micromonospora miyakonensis PA-4046
Fermentation medium Soybean meal-glucose broth
Isolation method Ion-exchange chromatography
Yield 150 mg/L culture broth

Taxonomic Classification of Source Microorganism

Micromonospora miyakonensis PA-4046 was taxonomically characterized through:

  • Morphology : Branched vegetative hyphae (0.5–0.8 μm diameter) with single spores on aerial mycelium.
  • Cultural characteristics :
    • Growth on Bennett's agar: Orange-brown substrate mycelium
    • Melanin production: Negative
  • Physiological traits :
    • Temperature range: 15–37°C (optimum: 28°C)
    • Carbon utilization: Glucose, xylose, inositol

Phylogenetic analysis placed PA-4046 within the Micromonospora genus, distinguishable from M. chalcea and M. carbonacea through DNA-DNA hybridization (<70% similarity).

Early Characterization Studies

Initial structural elucidation employed:

  • Amino acid analysis : Retention time (Hitachi KLA-5 analyzer) between valine and isoleucine.
  • Spectroscopic methods :
    • ¹H NMR (100 MHz, D₂O): δ 1.21 (s, 3H, CH₃), 1.38–1.45 (m, 2H, cyclopropane), 1.62–1.68 (m, 2H, cyclopropane), 3.92 (s, 1H, α-H).
    • IR (KBr): 3400 cm⁻¹ (NH₃⁺), 1600 cm⁻¹ (COO⁻).
  • Chemical derivatization : Hydrogenation over PtO₂ yielded 2-amino-3,3-dimethylbutyric acid, confirming cyclopropane ring presence.

Table 2: Key Physical Properties

Property Value Method
Molecular weight 165.62 g/mol Mass spec
Optical rotation [α]²⁵D +18.6° (c 1, H₂O) Polarimetry
Melting point 245–247°C (dec.) DSC

Properties

IUPAC Name

2-amino-2-(1-methylcyclopropyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(2-3-6)4(7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQHSQUJNCJSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938058-08-3
Record name 2-(1-Methylcyclopropyl)glycine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938058083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-METHYLCYCLOPROPYL)GLYCINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4YR113U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride (CAS: 78213-60-2, 938058-08-3) involves three primary approaches:

Route Key Steps Enantiomer Purity Yield
Nitromethane Addition Cyclopropane aldehyde + nitromethane → nitro intermediate → hydrogenation → HCl salt Racemic or resolved Moderate (50–70%)
Cyanide Alkylation Cyclopropane aldehyde + NaCN → cyanohydrin → hydrolysis → amine → HCl salt Racemic or resolved Moderate (50–70%)
Biological Isolation Fermentation/Enzymatic resolution → purification → HCl salt Enantiopure Low (trace)

Detailed Synthesis Methods

Nitromethane-Mediated Synthesis

This method, inspired by cyclohexane analogs, adapts to cyclopropane derivatives.

Step 1: Nitro Intermediate Formation
  • Reagents : 1-Methylcyclopropane acetic ester, nitromethane, KOH.
  • Conditions : Methanol/water, 65–70°C, 5 hours.
  • Mechanism : Michael addition of nitromethane to the ester, forming a nitroalkyl intermediate.
Step 2: Ester Hydrolysis
  • Reagents : Aqueous KOH, methanol.
  • Conditions : Reflux, 24 hours; acidification with H₃PO₄.
  • Product : 1-(Nitromethyl)-1-methylcyclopropane acetic acid.
Step 3: Catalytic Hydrogenation
  • Catalyst : Pd/C (10% w/w), methanol.
  • Conditions : 10–50°C, 1–20 atm H₂.
  • Product : 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Step 4: HCl Salt Formation
  • Reagents : HCl in ethanol.
  • Conditions : Stirring at RT, crystallization.
  • Yield : 80% (purity: 98–99%).

Table 1: Nitromethane Route Optimization

Parameter Value Impact on Yield
Catalyst loading 10% Pd/C Optimal activity
Pressure 1 atm (ambient) Avoids side reactions
Solvent Methanol Enhances solubility

Cyanide Alkylation Method

Adapted from 2-chlorophenylglycine synthesis, this route avoids nitro intermediates.

Step 1: Cyanohydrin Formation
  • Reagents : 1-Methylcyclopropane acetic aldehyde, NaCN, NH₄HCO₃.
  • Conditions : MeOH/H₂O, 65–70°C, 5 hours.
  • Product : Cyanohydrin of 2-(1-methylcyclopropyl)acetic acid.
Step 2: Hydrolysis to Amino Acid
  • Reagents : 45% NaOH.
  • Conditions : Reflux, 4 hours; acidification with H₂SO₄.
  • Yield : 58% (racemic mixture).
Step 3: Resolution
  • Reagents : D-Camphor sulfonic acid.
  • Conditions : Water, 85°C, 30 minutes.
  • Enantiomer Separation :




















    Enantiomer Specific Rotation Yield
    S(+)-isomer+115.6° (1N HCl)12.3 g
    R(−)-isomer−111.5° (1N HCl)Recovered

Biological Isolation

Reported in J-Stage, this method isolates L-2-(1-methylcyclopropyl)glycine from culture broth.

Step 1: Cultivation
  • Organism : Unspecified strain.
  • Conditions : Fermentation broth.
Step 2: Purification
  • Resin : Dowex 50×8 (NH₄⁺), pH 2.0.
  • Elution : 0.3 N NH₄OH.
  • Lyophilization : Crystalline powder (4 mg).

Key Challenges and Solutions

Challenge Solution Reference
Cyclopropane ring strain Use polar aprotic solvents (e.g., THF) for stability during reactions.
Nitro group reduction byproducts Use Pd/C catalyst to minimize lactam formation.
Enantiomer resolution D-Camphor sulfonic acid for baseline separation.

Physical and Chemical Data

Table 2: Compound Properties

Property Value Source
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
SMILES Code O=C(O)C(N)C1(C)CC1 (free base)
Solubility Soluble in DMSO, ethanol
Melting Point 164–169°C (HCl salt)

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing GABA agonists (e.g., gabapentin analogs).
  • Chiral Building Block : Serves as a precursor for metabotropic glutamate receptor agonists.
  • Analytical Standard : Employed in quality control for enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1-methylcyclopropyl)propanoic acid
  • 2-Amino-2-(1-methylcyclopropyl)butanoic acid
  • 2-Amino-2-(1-methylcyclopropyl)pentanoic acid

Uniqueness

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of a methylcyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, with the chemical formula C6H12ClNO2C_6H_{12}ClNO_2, is an amino acid derivative recognized for its antibiotic properties. This compound is produced by the bacterium Micromonospora miyakonensis and has been investigated for its potential applications in combating bacterial infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 165.62 g/mol
  • CAS Number : 938058-08-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with bacterial cell structures. The compound exhibits antibiotic properties by:

  • Inhibiting Cell Wall Synthesis : Similar to other antibiotics, it may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Disrupting Membrane Integrity : The compound can affect the integrity of bacterial membranes, causing leakage of cellular contents and eventual cell death.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Activity TypeDescription
Antibiotic Effect Exhibits significant antimicrobial activity against various bacterial strains.
Synergistic Effects Enhances the efficacy of other antibiotics when used in combination.
Microbial Growth Inhibition Effective in inhibiting the growth of resistant bacterial strains.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity .
  • Synergistic Interactions :
    • Research indicated that combining this compound with standard antibiotics like penicillin resulted in enhanced antibacterial effects, particularly against resistant strains . This suggests potential for developing combination therapies.
  • Mechanistic Studies :
    • Investigations into the mechanism revealed that the compound may induce apoptosis in bacteria by disrupting mitochondrial functions, similar to its effects observed in eukaryotic cells .

Toxicological Profile

While studies primarily focus on the therapeutic benefits, it is essential to consider the toxicological aspects:

  • Dosage Effects : Animal model studies indicate that low doses exhibit minimal toxicity, while higher doses can lead to adverse effects such as liver and kidney toxicity .
  • Metabolism : The compound is metabolized in the liver, undergoing oxidation and conjugation reactions which may influence its safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves reacting the free base form with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) under controlled temperature (0–5°C) to precipitate the hydrochloride salt. Yield optimization requires pH monitoring during acid addition and vacuum drying to remove residual solvents . Comparative studies with structurally similar cyclopropyl derivatives suggest that solvent choice (e.g., THF vs. DCM) impacts crystallization efficiency, with DCM yielding higher purity (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm the methylcyclopropyl moiety and acetic acid backbone (δ ~1.2 ppm for cyclopropyl CH₂, δ ~3.4 ppm for NH₂).
  • HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity, with UV detection at 210 nm.
  • X-ray crystallography for absolute stereochemical confirmation, leveraging PubChem data for reference spectra .

Q. How do solubility and stability profiles vary across solvents, and what storage conditions are recommended?

  • Methodological Answer : The compound is highly soluble in water (>50 mg/mL) and methanol but unstable in basic aqueous solutions (pH >8), undergoing cyclopropane ring-opening. For long-term storage, lyophilized powders should be kept at -20°C in desiccated, amber vials to prevent hygroscopic degradation. Stability studies using TGA/DSC show decomposition onset at 215°C .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., aminotransferases) using kinetic assays (UV-Vis monitoring of NADH depletion at 340 nm). For antimicrobial activity, employ microbroth dilution (MIC determination in Mueller-Hinton broth). Structural analogs with cyclopropyl groups show enhanced binding to hydrophobic enzyme pockets, suggesting similar experimental setups .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic resolution with acylase I. Computational modeling (DFT) of transition states helps predict enantiomer separation efficiency. Reference PubChem’s stereochemical descriptors for baseline comparisons .

Q. What mechanistic insights explain its interaction with biological targets like enzymes or receptors?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to model interactions with active sites, focusing on the cyclopropyl group’s steric constraints. Mutagenesis studies (e.g., alanine scanning) on target proteins can validate binding hypotheses. For example, cyclopropane-containing analogs disrupt substrate binding in bacterial D-alanine ligase via non-covalent interactions .

Q. How can computational methods streamline reaction design and scalability?

  • Methodological Answer : Use quantum mechanical calculations (Gaussian 16) to simulate reaction pathways and identify rate-limiting steps. ICReDD’s integrated computational-experimental workflows reduce optimization time by 40% by predicting optimal solvent/catalyst combinations. For scale-up, apply CFD modeling to reactor design, ensuring heat/mass transfer efficiency .

Q. How should researchers resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer : Perform comparative SAR studies using analogs with substituent variations (e.g., ethyl vs. methyl groups). For instance, methylcyclopropyl derivatives may show higher membrane permeability than cyclopentyl analogs, explaining divergent MIC values. Use meta-analysis of PubChem BioAssay data to identify trends in target selectivity .

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